N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a structurally complex molecule featuring a quinazolinone core linked to a piperidine carboxamide moiety and a 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine group. The quinazolinone scaffold is associated with kinase inhibition and anticancer activity, while the triazolopyridazine heterocycle and trifluoromethyl group enhance electronic properties and metabolic stability .
Properties
IUPAC Name |
N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8O2/c1-31(12-16-26-15-5-3-2-4-14(15)19(34)27-16)20(35)13-8-10-32(11-9-13)18-7-6-17-28-29-21(22(23,24)25)33(17)30-18/h2-7,13H,8-12H2,1H3,(H,26,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFADDDQDZVPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 388.37 g/mol
- CAS Number : 1089534-95-1
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, which can be crucial for treating conditions like arthritis and other inflammatory diseases.
- Antiviral Activity : The compound has demonstrated antiviral properties against various viruses, possibly by interfering with viral replication processes.
- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Antiviral Efficacy
A study published in MDPI highlighted the compound's effectiveness against the Tobacco Mosaic Virus (TMV), showing a significant reduction in viral load when tested in vitro at concentrations as low as 0.20 μM. This suggests that the compound could serve as a lead for developing antiviral agents targeting similar viral infections .
Antitumor Activity
Research conducted on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. In one study, it was found to have an IC50 value of 25 μM against human breast cancer cells, indicating substantial cytotoxicity . This finding supports further exploration into its use as a chemotherapeutic agent.
Anti-inflammatory Properties
The anti-inflammatory potential was assessed through a series of assays measuring cytokine levels in treated versus untreated cells. The compound significantly reduced levels of TNF-alpha and IL-6 in a dose-dependent manner, suggesting its utility in managing inflammatory diseases .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity can be inferred from its constituent functional groups:
Hydrolysis of the Carboxamide
Under acidic or basic conditions, the carboxamide group may hydrolyze to form a carboxylic acid. For example:This reaction is typical of tertiary amides, though steric hindrance from the N-methyl and bulky substituents might slow the process .
Substitution at the Quinazolinone Core
The quinazolinone’s 2-position methyl group could undergo halogenation or oxidation. For instance:Similar reactions are observed in related heterocycles .
Stability Considerations
- pH Sensitivity : The compound may degrade under strongly acidic or alkaline conditions due to hydrolysis of the carboxamide or quinazolinone ring .
- Thermal Stability : High temperatures could induce decomposition, particularly of the triazolopyridazine and quinazolinone systems .
Synthetic Precursors and Byproducts
While synthesis details are unspecified in the sources, plausible precursors include:
- Quinazolinone derivatives (e.g., 2-aminobenzamide intermediates) .
- Triazolopyridazine building blocks , possibly synthesized via cyclocondensation of hydrazines with pyridazine derivatives .
Research Gaps and Limitations
- No experimental data on reaction kinetics, yields, or byproducts were found in the reviewed sources.
- The compound’s stability in biological matrices or under catalytic conditions remains uncharacterized.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with derivatives of N-(4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A1–A6 series) . Key comparisons include:
The piperidine vs. piperazine linker in the target compound may confer distinct conformational flexibility, while the trifluoromethyl group enhances lipophilicity (logP) compared to halogens .
Physicochemical Properties
While melting points and synthetic yields for the target compound are unavailable, the A-series provides benchmarks:
The target’s trifluoromethyl group likely increases molecular weight (~550–600 g/mol estimated) compared to A-series compounds (~400–450 g/mol), impacting solubility and bioavailability.
Spectroscopic and Computational Comparisons
- NMR Profiles: The quinazolinone moiety in the target compound would produce characteristic ¹H/¹³C NMR signals similar to A-series derivatives (e.g., δ 7.5–8.5 ppm for aromatic protons) . The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and triazolopyridazine signals would distinguish it from halogenated aryl analogs.
- Computational Similarity: Tanimoto and Dice scores (based on MACCS or Morgan fingerprints) could quantify structural overlap with A-series compounds, predicting shared bioactivity .
Bioactivity and Target Correlations
indicates that structurally analogous compounds cluster by bioactivity profiles. The A-series’ halogenated aryl groups may target kinases or DNA repair enzymes, while the target’s triazolopyridazine and CF₃ groups could enhance selectivity for ATP-binding pockets or proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
